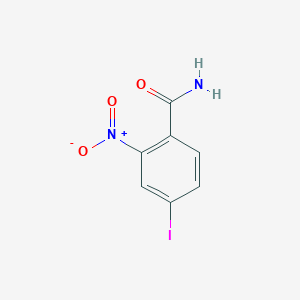

4-Iodo-2-nitrobenzamide

Description

Contextual Significance of Halogenated Nitrobenzamide Scaffolds in Organic and Medicinal Chemistry

Halogenated organic compounds are of fundamental importance as building blocks in organic synthesis. tcichemicals.com The introduction of a halogen atom into an organic molecule can significantly alter its physical and chemical properties, a feature that is widely exploited in the development of new materials and pharmaceuticals. tcichemicals.commt.com Halogenation is a key transformation in organic chemistry, and the resulting compounds are crucial starting materials for a variety of coupling reactions, including the Suzuki-Miyaura and Mizoroki-Heck reactions. tcichemicals.com

In medicinal chemistry, the incorporation of halogens, particularly fluorine and chlorine, has become a prominent strategy in the design of antibiotics and other therapeutic agents. mdpi.comnih.gov Halogenated phenazine (B1670421) analogues, for instance, have shown high activity against multidrug-resistant bacterial pathogens. nih.gov The presence of a halogen can enhance the biological activity of a molecule, improve its metabolic stability, and facilitate its interaction with biological targets. vulcanchem.com

Nitrobenzamide scaffolds, on the other hand, are recognized for their diverse biological activities. Benzamides and their derivatives are found in numerous biologically active agrochemicals and pharmaceuticals. cbijournal.com Research has shown that benzamide-bearing compounds have potential as inhibitors of various enzymes, highlighting their therapeutic relevance. ontosight.ai The combination of a halogen and a nitro group on a benzamide (B126) framework, as seen in 4-Iodo-2-nitrobenzamide, creates a molecule with a unique electronic and steric profile, making it a valuable scaffold for further chemical exploration and drug discovery. The larger iodine atom in this compound can participate in halogen bonding, a type of non-covalent interaction that is increasingly being utilized in crystal engineering and the design of supramolecular assemblies. vulcanchem.comcapes.gov.br

Historical Trajectories and Evolution of Benzamide Chemistry Relevant to this compound

The study of benzamides has a rich history, rooted in the fundamental understanding of the amide derivatives of benzoic acid. Benzamide, the simplest compound in this class, is a naturally occurring alkaloid, establishing the biological relevance of this chemical family from early on. wikipedia.org The progression from simple benzamide to more complex, substituted derivatives reflects a systematic exploration of structure-activity relationships in medicinal chemistry.

The synthesis of benzamides has evolved significantly over time. Early methods often involved harsh reaction conditions and limited substrate scope. However, the development of modern synthetic techniques has led to more efficient and versatile approaches. Peptide coupling reagents, for example, have enabled the synthesis of N-aryl/heterocycle/alkyl benzamide derivatives under very mild reaction conditions. cbijournal.com The amide functionality is a cornerstone of many pharmaceuticals, with an estimated 16% of reactions in modern pharmaceutical synthesis involving the acylation of an amine. cbijournal.com

The synthesis of substituted benzamides, such as those with halogen and nitro groups, has been driven by the need for novel building blocks in drug discovery and materials science. The development of new catalytic systems and synthetic methodologies continues to expand the toolkit available to chemists for the preparation of these valuable compounds. mdpi.com For instance, recent innovations include the direct oxidation of precursor molecules to provide more efficient routes to carboxylic acid precursors for benzamide synthesis.

Current Academic Research Landscape and Future Directions for this compound

Current research involving this compound and related structures is focused on leveraging its unique chemical properties for various applications. The presence of the iodo and nitro groups on the benzamide scaffold makes it a versatile intermediate for the synthesis of more complex molecules. The iodo group can be readily displaced or participate in cross-coupling reactions, while the nitro group can be reduced to an amine, providing a handle for further functionalization.

Recent studies have highlighted the use of benzamide derivatives in the development of inhibitors for enzymes such as Mycobacterium tuberculosis QcrB. acs.org While these studies may not directly involve this compound, they demonstrate the potential of the broader benzamide class in addressing significant health challenges. The exploration of different substitution patterns on the benzamide core is a key strategy in the rational design of new therapeutic agents. acs.org

Future research on this compound is likely to focus on several key areas:

Synthesis of Novel Heterocyclic Systems: The reactivity of the iodo and nitro groups can be exploited to construct novel heterocyclic scaffolds with potential biological activity.

Development of New Catalytic Methodologies: The unique electronic nature of this compound may enable its use as a substrate in the development of new and improved catalytic transformations.

Materials Science Applications: The potential for this compound to participate in halogen bonding and other non-covalent interactions makes it an interesting candidate for the design of new crystalline materials with specific optical or electronic properties. capes.gov.br

Medicinal Chemistry Programs: As a versatile building block, this compound could be incorporated into screening libraries for the discovery of new lead compounds in various therapeutic areas.

The continued investigation of this compound and its derivatives holds promise for advancing our understanding of fundamental chemical principles and for the development of new technologies and therapies.

Structure

3D Structure

Properties

IUPAC Name |

4-iodo-2-nitrobenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5IN2O3/c8-4-1-2-5(7(9)11)6(3-4)10(12)13/h1-3H,(H2,9,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSRRMIHJGQJADR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1I)[N+](=O)[O-])C(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5IN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.03 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Strategies and Methodologies for 4 Iodo 2 Nitrobenzamide and Its Analogues

Classical and Evolving Synthetic Pathways for 4-Iodo-2-nitrobenzamide

Classical synthetic approaches to this compound have traditionally relied on multi-step sequences involving the functionalization of a pre-existing benzene (B151609) ring. These methods are continually being refined to improve yield, purity, and process efficiency.

Routes via Carboxylic Acid Precursors and Direct Amidation Techniques

A primary and well-established route to this compound begins with its corresponding carboxylic acid precursor, 4-iodo-2-nitrobenzoic acid. The conversion of the carboxylic acid to the primary amide is a critical step, and several methods have been developed to achieve this transformation.

One common approach involves the activation of the carboxylic acid, for instance, by converting it into a more reactive acyl chloride. This is often achieved by treating 4-iodo-2-nitrobenzoic acid with a chlorinating agent like thionyl chloride, sometimes in the presence of a catalytic amount of dimethylformamide (DMF). The resulting 4-iodo-2-nitrobenzoyl chloride is then reacted with an ammonia (B1221849) source, such as ammonium (B1175870) hydroxide, to yield the desired benzamide (B126). nih.govmdpi.com However, this method can sometimes lead to the formation of impurities, such as 4-chloro-3-nitrobenzamide (B92726), through nucleophilic aromatic substitution of the iodo group, a side reaction facilitated by the presence of an ortho-nitro group and the chloride ions. google.com

To circumvent the issues associated with acyl chlorides, an alternative strategy involves the formation of a methyl ester intermediate. 4-Iodo-2-nitrobenzoic acid can be esterified, for example, using methanol (B129727) in the presence of a strong acid catalyst like sulfuric acid, or with trimethyl orthoacetate. google.com The resulting methyl 4-iodo-2-nitrobenzoate is then subjected to ammonolysis, where it is treated with ammonia gas in a suitable solvent like methanol, to produce this compound in good yield and high purity. google.com This two-step process often provides a cleaner product profile compared to the acid chloride route. google.com

Direct amidation methods, which bypass the need for isolating reactive intermediates, are also being explored. These can involve the use of coupling agents that activate the carboxylic acid in situ for reaction with ammonia.

Table 1: Comparison of Amidation Methods for 4-Iodo-2-nitrobenzoic Acid

| Method | Activating Agent | Ammonia Source | Key Considerations |

|---|---|---|---|

| Acid Chloride | Thionyl Chloride | Ammonium Hydroxide | Potential for chloro-impurity formation. google.com |

| Methyl Ester | Sulfuric Acid/Methanol or Trimethyl Orthoacetate | Ammonia Gas | Generally provides higher purity product. google.com |

| Direct Coupling | Various Coupling Reagents | Ammonia/Ammonium Salt | Can offer milder reaction conditions. |

Regioselective Halogenation and Nitration Approaches for Benzamide Skeletons

An alternative synthetic paradigm involves the introduction of the iodo and nitro functionalities onto a pre-existing benzamide skeleton. This approach requires precise control over the regioselectivity of the halogenation and nitration reactions.

Traditional electrophilic aromatic halogenation of N-aryl amides often results in a mixture of ortho and para substituted products. nih.gov Achieving regioselective ortho-halogenation is a significant challenge. Modern methods have been developed that utilize directing groups to guide the halogenating agent to the desired position. rsc.org For instance, palladium-catalyzed C-H halogenation has been reported for the ortho-selective functionalization of various aryl compounds, including anilides and aryl Weinreb amides. acs.org These methods offer a pathway to introduce a halogen at a specific position relative to the amide group.

Similarly, the regioselective nitration of aromatic compounds is crucial. nih.govfrontiersin.org The nitration of an iodobenzamide would need to be carefully controlled to ensure the nitro group is introduced at the C2 position. The directing effects of the existing substituents on the benzamide ring (the amide group and the iodine atom) would play a critical role in determining the outcome of the nitration reaction. The development of environmentally benign nitration methods using dilute aqueous nitric acid is an area of active research, aiming to reduce the use of hazardous mixed acids. frontiersin.org

Metal-Catalyzed Coupling Reactions in the Synthesis of Iodobenzamide Derivatives

Transition metal catalysis has revolutionized organic synthesis, and its application in the synthesis and functionalization of iodobenzamide derivatives is a burgeoning field. Copper and palladium are particularly prominent in this area.

Copper-Catalyzed Cyclizations and Functionalizations

Copper catalysis is a versatile tool for the formation of carbon-carbon and carbon-heteroatom bonds. In the context of iodobenzamide derivatives, copper-catalyzed reactions have been employed for the synthesis of various heterocyclic structures. For example, copper-catalyzed oxidative cascade intermolecular double cyclization of 2-iodobenzamide (B1293540) derivatives with propargyl dicarbonyl compounds has been reported to afford 3-hydroxy-3-furylisoindolinones. researchgate.net Copper catalysts can also mediate the functionalization of unactivated C-H bonds, offering a direct way to introduce new functionalities. mdpi.comresearchgate.net

Furthermore, copper-catalyzed reactions can be used to construct complex molecules from simple precursors. For instance, a copper-catalyzed reductive aminocarbonylation of alkyl iodides with nitroarenes has been developed to synthesize N-aryl alkylamides, where the copper catalyst synergistically mediates both the carbonylation of the alkyl iodide and the reduction of the nitroarene. organic-chemistry.orgnih.gov Such methodologies could potentially be adapted for the synthesis of analogues of this compound.

Table 2: Examples of Copper-Catalyzed Reactions Involving Iodobenzamide Scaffolds

| Reaction Type | Reactants | Product Class | Catalyst System |

|---|---|---|---|

| Oxidative Cascade Double Cyclization | 2-Iodobenzamides, Propargyl Dicarbonyl Compounds | 3-Hydroxy-3-furylisoindolinones | CuI/Cs2CO3/O2 researchgate.net |

| sp3 C-H Aminative Cyclization | 2-Alkyl-N-arylbenzamides | N-Aryl-isoindolinones | Copper Catalyst acs.org |

| Reductive Aminocarbonylation | Alkyl Iodides, Nitroarenes | N-Aryl Alkylamides | Copper Catalyst organic-chemistry.orgnih.gov |

Palladium-Mediated Transformations in Iodobenzamide Synthesis

Palladium catalysis is a cornerstone of modern organic synthesis, particularly for cross-coupling reactions. diva-portal.org Palladium-catalyzed reactions involving iodobenzamides are instrumental in the construction of complex molecular architectures. For instance, palladium-catalyzed intramolecular cyclizations of N-propargyl-2-iodobenzamides have been utilized to synthesize aryl and 3-indolyl-substituted 4-methylene-3,4-dihydroisoquinolin-1(2H)-ones. beilstein-journals.org This transformation proceeds through the formation of an arylpalladium iodide complex, which undergoes an intramolecular syn-addition to the alkyne. beilstein-journals.org

Palladium-catalyzed C-H activation is another powerful strategy that has been applied to iodobenzamide derivatives. This approach allows for the direct functionalization of C-H bonds, leading to the formation of new carbon-carbon or carbon-heteroatom bonds. For example, a palladium-catalyzed dual coupling reaction of 2-iodobiphenyls with o-bromoanilines through C-H activation has been developed for the synthesis of tribenzo[b,d,f]azepines. researchgate.net While not directly involving this compound, these methodologies showcase the potential of palladium catalysis in the functionalization of related iodo-aromatic compounds.

Green Chemistry Principles and Process Intensification in this compound Synthesis

The principles of green chemistry are increasingly influencing the design of synthetic routes in the chemical industry, aiming to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. nih.govjddhs.comijnrd.orgpfizer.comresearchgate.net

In the context of this compound synthesis, applying green chemistry principles could involve several strategies. The use of safer, more environmentally benign solvents is a key aspect. jddhs.com For instance, replacing traditional volatile organic solvents with water, bio-based solvents, or supercritical fluids can significantly reduce the environmental impact of a process. nih.gov The development of catalytic reactions, as discussed in the previous section, is also a core principle of green chemistry, as catalysts can enable more efficient transformations with less waste. jddhs.com

Process intensification is another important concept that aligns with green chemistry. cas.cn It involves the development of innovative equipment and techniques to dramatically improve manufacturing processes, leading to smaller, cleaner, and more energy-efficient operations. cetjournal.it For the synthesis of this compound, process intensification could involve the transition from traditional batch reactors to continuous flow reactors. cetjournal.it Continuous flow systems offer better heat and mass transfer, improved safety for highly exothermic reactions like nitration, and the potential for higher yields and purity. cetjournal.itresearchgate.netnih.gov The use of microreactors, for example, can enhance the efficiency and safety of hazardous reactions. researchgate.netnih.gov

By integrating green chemistry principles and process intensification, the synthesis of this compound can be made more sustainable and economically viable.

Challenges and Innovations in Targeted Synthesis of this compound Isomers

The synthesis of this compound is fraught with challenges primarily related to the directing effects of the substituents on the benzene ring and the potential for the formation of undesired isomers. The iodo, nitro, and carboxamide groups each exert their own influence on the regioselectivity of electrophilic aromatic substitution reactions, making the synthesis of a specific isomer a complex puzzle.

A primary challenge lies in the introduction of the nitro group to a 4-iodobenzamide (B1293542) or 4-iodobenzoic acid precursor. The iodine atom is an ortho-, para-director, meaning it directs incoming electrophiles to the positions adjacent (ortho) and opposite (para) to it. Since the para position is already occupied by the iodine, nitration would be directed to the ortho position (position 2) and the other ortho position (position 6). This leads to a mixture of 4-iodo-2-nitro and 4-iodo-6-nitro isomers, which can be difficult to separate due to their similar physical properties.

Steric hindrance also plays a critical role. The bulky iodine atom can sterically hinder the approach of the nitrating agent to the ortho positions, potentially favoring the formation of the para-isomer if that position were available. In the case of 4-iodotoluene, nitration yields a mixture of isomers, and the ratio of ortho to para products is influenced by the size of the substituent. While a methyl group is small enough to allow for significant ortho substitution, larger groups favor para substitution. youtube.com

Conversely, attempting to iodinate a 2-nitrobenzamide (B184338) or 2-nitrobenzoic acid precursor presents its own set of difficulties. The nitro group is a strong deactivating group and a meta-director. This means it directs incoming electrophiles to the positions meta to it (positions 3 and 5). Therefore, direct iodination of 2-nitrobenzamide would not yield the desired 4-iodo isomer but would instead favor the formation of 3-iodo-2-nitrobenzamide and 5-iodo-2-nitrobenzamide.

Strategic Approaches and Innovations:

To overcome these challenges, chemists have developed multi-step synthetic strategies that carefully control the introduction of each functional group.

One successful approach to synthesize the precursor, 4-iodo-2-nitrobenzoic acid, begins with benzene and proceeds through a four-step sequence:

Friedel-Crafts Alkylation: Benzene is first converted to toluene.

Iodination: Toluene is then iodinated to yield p-iodotoluene. The methyl group is an ortho-, para-director, and the para-product is typically favored.

Nitration: The p-iodotoluene is subsequently nitrated. The methyl group directs the incoming nitro group to the ortho position (position 2), yielding 2-nitro-4-iodotoluene.

Oxidation: Finally, the methyl group is oxidized to a carboxylic acid to give 4-iodo-2-nitrobenzoic acid. researchgate.net

This strategic sequence ensures the desired substitution pattern by taking advantage of the directing effects of the substituents at each stage.

Challenges in the Final Amidation Step:

Once the desired 4-iodo-2-nitrobenzoic acid is obtained, the final step of converting the carboxylic acid to the primary amide can also present challenges. Traditional methods often involve converting the carboxylic acid to a more reactive acyl chloride using reagents like thionyl chloride. However, for the synthesis of the related isomer, 4-iodo-3-nitrobenzamide (B1684207), this method was found to result in the formation of a 4-chloro-3-nitrobenzamide impurity. organicchemistrytutor.com This is due to the activation of the iodo group towards nucleophilic substitution by the ortho-nitro group. A similar issue could be anticipated in the synthesis of this compound.

To circumvent this, an innovative two-step process has been developed for the synthesis of 4-iodo-3-nitrobenzamide, which could be applicable to the this compound isomer. This method involves:

Esterification: The carboxylic acid is first converted to its methyl ester.

Amidation: The methyl ester is then treated with anhydrous ammonia gas in a suitable solvent like methanol to yield the desired amide. organicchemistrytutor.com

This process avoids the use of harsh chlorinating agents and provides a cleaner route to the final product. For sterically hindered carboxylic acids, where traditional amidation methods may be inefficient, the use of acyl fluorides as activated intermediates has also been shown to be an effective strategy. rsc.org

The targeted synthesis of this compound and its isomers requires a deep understanding of directing group effects, steric hindrance, and the potential for side reactions. The development of multi-step, regiocontrolled synthetic routes and innovative amidation techniques are crucial for overcoming the inherent challenges in producing these specific and valuable chemical compounds.

Interactive Data Table: Synthetic Strategies and Challenges

| Step | Reaction | Starting Material | Key Reagents | Desired Product | Potential Challenges | Innovative Solutions |

| Route 1: Nitration of Iodo-substituted Precursor | Nitration | 4-Iodobenzoic Acid | HNO₃, H₂SO₄ | 4-Iodo-2-nitrobenzoic acid | Formation of 4-iodo-6-nitro isomer, difficult separation | Chromatographic separation, fractional crystallization |

| Route 2: Iodination of Nitro-substituted Precursor | Iodination | 2-Nitrobenzoic Acid | I₂, Oxidizing agent | 4-Iodo-2-nitrobenzoic acid | Formation of meta-substituted isomers (3- and 5-iodo) | Not a viable direct route |

| Route 3: Multi-step Synthesis | Friedel-Crafts, Iodination, Nitration, Oxidation | Benzene | CH₃Cl/AlCl₃, I₂/Fe, HNO₃/H₂SO₄, KMnO₄ | 4-Iodo-2-nitrobenzoic acid | Multiple steps, potential for low overall yield | Strategic planning of reaction sequence |

| Final Step: Amidation | Amidation | 4-Iodo-2-nitrobenzoic acid | SOCl₂, NH₃ | This compound | Formation of chloro-impurity | Two-step esterification-amidation process, use of acyl fluorides |

Elucidation of Chemical Reactivity and Reaction Mechanisms of 4 Iodo 2 Nitrobenzamide

Reactivity of the Nitro Group: Reduction Pathways and Electrophilic Activation

The nitro group is a powerful electron-withdrawing substituent that deactivates the aromatic ring towards electrophilic attack but activates it for nucleophilic substitution. Its most characteristic reactivity involves reduction to various oxidation states, most commonly to the corresponding aniline.

In biological systems, the reduction of nitroaromatic compounds is a critical metabolic pathway, often mediated by a class of enzymes known as nitroreductases (NTRs). nih.gov These enzymes, typically flavin-containing proteins, catalyze the reduction of the nitro group (-NO2) through a six-electron process to sequentially form nitroso (-NO), N-hydroxylamino (-NHOH), and finally amino (-NH2) functionalities. nih.gov The reduction can proceed via a one-electron radical mechanism or a two-electron hydride transfer, utilizing cofactors such as NAD(P)H. nih.govnih.gov

Oxygen-insensitive nitroreductases are known to reduce nitroaromatics to hydroxylamines. nih.gov The subsequent reduction of the nitroso intermediate to the hydroxylamine can be either an enzymatic process or a direct chemical reduction by NADPH. nih.govsemanticscholar.org While many nitroreductases terminate the reduction at the hydroxylamine stage, this intermediate can be cytotoxic, and in some contexts, further reduction to the amine is required for detoxification or bioactivation. google.com

The enzymatic reduction of a closely related isomer, 4-iodo-3-nitrobenzamide (B1684207), highlights the potential for selective bioactivation. In non-malignant cells, this compound is reduced to the non-toxic amine by a mitochondrial flavoprotein. nih.gov However, in certain malignant cells with deficient metabolic pathways, the reduction halts at the lethal 4-iodo-3-nitrosobenzamide intermediate, demonstrating a selective tumoricidal mechanism. nih.gov This principle of differential enzymatic reduction underscores the importance of this pathway in medicinal chemistry and chemical biology.

| Enzyme Class | Cofactor | Reduction Pathway | Key Intermediates | Final Product |

| Flavin-dependent Nitroreductases (NTRs) | NAD(P)H | Two-electron (hydride) transfer | Nitroso (-NO), N-Hydroxylamino (-NHOH) | Amino (-NH2) or N-Hydroxylamino |

| NADPH:cytochrome P-450 reductase | NADPH | Single-electron transfer | Nitro anion-radical | Can lead to redox cycling |

Table 1. Overview of Enzymatic Reduction Pathways for Nitroaromatic Compounds.

Chemical reduction of the nitro group offers a versatile route for synthesizing aromatic amines. Catalytic hydrogenation is a widely employed method, though it requires careful control to achieve chemoselectivity, particularly in molecules like 4-Iodo-2-nitrobenzamide which also contain a reducible aryl iodide bond.

The choice of catalyst and reaction conditions is paramount for selective transformation. For instance, mesoporous titania-supported silver nanoparticles (Ag/MTA) can catalyze the reduction of nitroarenes with high selectivity. nih.gov Using this system, sodium borohydride (NaBH4) as the reducing agent yields the corresponding aniline, while ammonia-borane (NH3BH3) selectively produces the N-aryl hydroxylamine. nih.gov This demonstrates that the reduction can be controllably stopped at the intermediate hydroxylamine stage.

Accumulation of hydroxylamine intermediates during hydrogenation can lead to the formation of undesired azo or azoxy byproducts. google.com The addition of catalytic amounts of vanadium compounds has been shown to prevent this accumulation, resulting in purer amine products and accelerating the final phase of the hydrogenation. google.com Heterogeneous biocatalysts, which couple a hydrogenase enzyme with a carbon support, have also been developed for the clean and selective hydrogenation of nitro groups under mild, aqueous conditions, showing high tolerance for other functional groups. ox.ac.uk

| Catalyst/Reagent System | Reducing Agent | Predominant Product | Reference |

| Ag/MTA | NaBH₄ | 4-Iodo-2-aminobenzamide | nih.gov |

| Ag/MTA | NH₃BH₃ | 4-Iodo-2-(hydroxyamino)benzamide | nih.gov |

| Pt/C, Ni, or Co with V compounds | H₂ | 4-Iodo-2-aminobenzamide (high purity) | google.com |

| Iodide-catalyzed | H₃PO₂ / H₃PO₃ | 4-Iodo-2-aminobenzamide | acs.orgnih.gov |

Table 2. Selected Reagents for the Selective Reduction of the Nitro Group.

Reactivity of the Aryl Iodide Moiety: Nucleophilic and Radical Processes

The carbon-iodine bond in this compound is a key site for reactivity, enabling both substitution and cross-coupling reactions. The reactivity is significantly enhanced by the ortho-nitro group.

Nucleophilic aromatic substitution (SNAr) is a probable reaction pathway for this compound. The reaction requires an aromatic ring containing a good leaving group (iodide) and strong electron-withdrawing groups. wikipedia.org The nitro group at the ortho position strongly activates the ipso-carbon (the carbon atom bonded to the iodine) for nucleophilic attack.

The SNAr mechanism proceeds via a two-step addition-elimination sequence. nih.gov

Addition: A nucleophile attacks the carbon atom bearing the iodide, breaking the aromaticity of the ring and forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. wikipedia.org The negative charge of this intermediate is effectively delocalized by the ortho-nitro group. youtube.com

Elimination: The leaving group (iodide) is expelled, restoring the aromaticity of the ring and yielding the substituted product. The initial addition of the nucleophile is typically the rate-determining step of the reaction. nih.gov

A patent describing the synthesis of the related 4-iodo-3-nitrobenzamide noted the formation of 4-chloro-3-nitrobenzamide (B92726) as a byproduct when using thionyl chloride in DMF, a direct example of SNAr where chloride acts as the nucleophile. google.com This confirms the susceptibility of the C-I bond to nucleophilic attack, which is activated by the adjacent nitro group.

| Nucleophile (Nu⁻) | Expected SNAr Product |

| RO⁻ (Alkoxide) | 4-Alkoxy-2-nitrobenzamide |

| R₂NH (Amine) | 4-(Dialkylamino)-2-nitrobenzamide |

| RS⁻ (Thiolate) | 4-(Alkylthio)-2-nitrobenzamide |

| CN⁻ (Cyanide) | 4-Cyano-2-nitrobenzamide |

Table 3. Potential Nucleophilic Aromatic Substitution Reactions.

The aryl iodide moiety makes this compound an excellent substrate for transition metal-catalyzed cross-coupling reactions. These reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. nih.gov The C-I bond is the most reactive of the aryl halides in the oxidative addition step of the catalytic cycle, allowing for milder reaction conditions compared to aryl bromides or chlorides.

Common cross-coupling reactions involving aryl iodides include:

Suzuki-Miyaura Coupling: Palladium-catalyzed reaction with an organoboron reagent (e.g., boronic acids or esters) to form a new C-C bond.

Buchwald-Hartwig Amination: Palladium-catalyzed reaction with an amine to form a new C-N bond. nih.gov

Sonogashira Coupling: Palladium- and copper-cocatalyzed reaction with a terminal alkyne to form a C-C bond. The successful coupling of the similar 1-iodo-4-nitrobenzene with phenylacetylene highlights the feasibility of this transformation. nih.gov

Heck Coupling: Palladium-catalyzed reaction with an alkene to form a C-C bond.

These reactions provide a modular and efficient way to elaborate the structure of this compound, making it a valuable building block in synthetic chemistry.

| Reaction Name | Coupling Partner | Bond Formed |

| Suzuki-Miyaura | R-B(OH)₂ | C-C |

| Buchwald-Hartwig | R₂NH | C-N |

| Sonogashira | R-C≡CH | C-C (sp) |

| Heck | R-CH=CH₂ | C-C (sp²) |

| Stille | R-Sn(Alkyl)₃ | C-C |

Table 4. Potential Cross-Coupling Reactions for this compound.

Amide Bond Reactivity and Functional Group Interconversions

The amide functional group is the least reactive among carboxylic acid derivatives. Its stability is attributed to resonance delocalization between the nitrogen lone pair and the carbonyl group, which imparts significant double-bond character to the C-N bond and reduces the electrophilicity of the carbonyl carbon. chemistrysteps.comnih.gov Consequently, reactions involving the amide bond typically require forcing conditions or specific activation.

Hydrolysis: The conversion of the amide to the parent carboxylic acid (4-iodo-2-nitrobenzoic acid) requires harsh conditions, such as refluxing in strong aqueous acid or base. chemistrysteps.com

Reduction: The amide can be reduced to the corresponding amine (4-iodo-2-nitrobenzylamine) using a powerful reducing agent like lithium aluminum hydride (LiAlH4). fiveable.me

Dehydration: Treatment with strong dehydrating agents such as phosphorus pentoxide (P2O5) or thionyl chloride (SOCl2) can convert the primary amide to the corresponding nitrile (4-iodo-2-nitrobenzonitrile). vanderbilt.edu

The synthesis of this compound itself is a key functional group interconversion, typically starting from 4-iodo-2-nitrobenzoic acid. A patented method for a related isomer avoids the use of thionyl chloride (which can cause SNAr side reactions) by first converting the carboxylic acid to its methyl ester, followed by amidation with anhydrous ammonia (B1221849) in a suitable solvent like methanol (B129727). google.com This two-step process yields the final amide in high purity. google.com

| Transformation | Reagent(s) | Product Functional Group |

| Hydrolysis | H₃O⁺ or OH⁻, heat | Carboxylic Acid |

| Reduction | LiAlH₄ then H₂O | Amine |

| Dehydration | P₂O₅ or SOCl₂, heat | Nitrile |

Table 5. Key Functional Group Interconversions of the Amide Moiety.

Cascade and Tandem Reactions Involving this compound Scaffolds

Cascade and tandem reactions, where multiple bond-forming events occur in a single synthetic operation, offer an efficient and atom-economical approach to the synthesis of complex molecules. While specific cascade reactions originating directly from this compound are not extensively documented in publicly available literature, the inherent reactivity of its structural motifs, particularly the ortho-iodobenzamide core, suggests its potential as a precursor in such sequences.

Palladium-catalyzed intramolecular cyclization of 2-iodobenzamides represents a foundational reaction that could initiate a cascade sequence. In a related context, the synthesis of 3-acyl isoindolin-1-ones has been achieved through a palladium-catalyzed intramolecular cyclization of N-substituted 2-iodobenzamides. This transformation proceeds under mild conditions and demonstrates the feasibility of forming new heterocyclic rings from the 2-iodobenzamide (B1293540) scaffold. The presence of the nitro group in this compound would be expected to influence the electronic properties of the aromatic ring and potentially the efficiency and mechanism of such cyclizations.

Furthermore, the nitro group itself can be a participant in cascade reactions, often following its reduction to an amino group. A common strategy involves an initial palladium-catalyzed reaction at the iodo-substituted position, followed by reduction of the nitro group and subsequent intramolecular cyclization of the resulting amino group with another functionality. This sequence allows for the construction of various nitrogen-containing heterocyclic systems. For instance, a hypothetical tandem reaction could involve an initial Sonogashira coupling at the C4 position, followed by reduction of the nitro group at C2, and subsequent intramolecular cyclization to form a substituted quinoline or other fused heterocyclic systems.

The following table outlines potential cascade reaction pathways starting from derivatives of this compound, based on known transformations of related compounds.

| Starting Material Derivative (Post-initial modification of this compound) | Reaction Sequence | Resulting Heterocyclic Scaffold |

| N-alkenyl-4-iodo-2-nitrobenzamide | 1. Reductive cyclization of the nitro group and the alkenyl moiety. 2. Subsequent palladium-catalyzed intramolecular C-N coupling. | Fused polycyclic nitrogen heterocycles |

| 4-alkynyl-2-nitrobenzamide | 1. Reduction of the nitro group to an amino group. 2. Intramolecular cyclization of the amino group onto the alkyne. | Substituted quinolones |

| N-propargyl-4-iodo-2-nitrobenzamide | 1. Palladium-catalyzed intramolecular aminopalladation. 2. Subsequent reductive elimination. | Methylene-isoindolinones |

Kinetic and Mechanistic Studies of this compound Transformations

Detailed kinetic and mechanistic studies specifically on the transformations of this compound are scarce in the available scientific literature. However, insights into its reactivity can be inferred from studies on analogous systems, particularly those involving palladium-catalyzed cross-coupling reactions of aryl halides and the reactivity of nitro-substituted aromatic compounds.

The key transformations involving this compound are likely to be palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, at the iodo-substituted carbon. The general mechanism for these reactions involves a catalytic cycle consisting of three primary steps: oxidative addition, transmetalation, and reductive elimination.

Palladium-Catalyzed Cross-Coupling Mechanism:

| Step | Description |

| Oxidative Addition | The active Pd(0) catalyst inserts into the carbon-iodine bond of this compound to form a Pd(II) intermediate. The electron-withdrawing nitro group is expected to facilitate this step by making the aryl iodide more electrophilic. |

| Transmetalation | The organometallic coupling partner (e.g., an organoboron compound in Suzuki coupling) transfers its organic group to the palladium center, displacing the halide. |

| Reductive Elimination | The two organic groups on the palladium center couple and are eliminated, regenerating the Pd(0) catalyst and forming the final product. |

Kinetic studies on similar palladium-catalyzed C-N cross-coupling reactions have shown that the rate-determining step can vary depending on the specific substrates, ligands, and reaction conditions. In some cases, oxidative addition is rate-limiting, while in others, reductive elimination can be the slower step. The presence of the ortho-nitro group in this compound could sterically hinder the approach of the palladium catalyst and influence the rates of the individual steps in the catalytic cycle.

Furthermore, the nitro group can exert a strong electronic influence. Mechanistic studies on the palladium-catalyzed coupling of aryl halides have revealed that the electronic nature of the substituents on the aromatic ring can significantly affect the reaction rates. The strongly electron-withdrawing nitro group in the ortho position to the amide and para to the iodo group would make the carbon atom bearing the iodine more electron-deficient and thus more susceptible to oxidative addition by the palladium catalyst.

Computational studies, such as Density Functional Theory (DFT) calculations, on related systems have been instrumental in elucidating the intricate details of these reaction mechanisms, including the structures of intermediates and transition states, and the energy profiles of the catalytic cycles. Such theoretical studies applied to this compound could provide valuable insights into its specific reactivity patterns and help in the design of more efficient catalytic systems for its transformation.

Advanced Spectroscopic and Crystallographic Characterization of 4 Iodo 2 Nitrobenzamide

Nuclear Magnetic Resonance (NMR) Spectroscopy: Advanced Structural Assignments and Conformational Dynamics

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules in solution. Through the analysis of ¹H and ¹³C nuclei, along with their interactions, a complete and unambiguous assignment of the 4-Iodo-2-nitrobenzamide structure can be achieved.

The substitution pattern on the aromatic ring of this compound is definitively confirmed by ¹H and ¹³C NMR spectroscopy. The chemical shifts and coupling patterns of the aromatic protons are particularly informative for distinguishing it from other possible isomers.

In the ¹H NMR spectrum, the aromatic region displays three distinct signals corresponding to the protons at positions 3, 5, and 6. The proton at C-3, positioned between the nitro and amide groups, is expected to appear as a doublet. The proton at C-5, situated between the iodine and a hydrogen, would likely present as a doublet of doublets due to coupling with both H-3 and H-6. The H-6 proton, adjacent to the amide group, would appear as a doublet. The significant downfield shift of these protons is influenced by the electron-withdrawing effects of the nitro and amide functionalities.

The ¹³C NMR spectrum provides complementary information. It shows seven distinct carbon signals, six for the aromatic ring and one for the carbonyl group of the amide. The carbon atom bearing the iodine (C-4) is characteristically shifted to a higher field (lower ppm value) due to the heavy atom effect. Conversely, the carbons attached to the electron-withdrawing nitro (C-2) and amide (C-1) groups are shifted downfield. The chemical shifts of C-3, C-5, and C-6 are also influenced by the surrounding substituents, allowing for complete assignment. This detailed spectral fingerprint allows for clear differentiation from other iodo-nitrobenzamide isomers, which would exhibit different numbers of signals, chemical shifts, and coupling patterns.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Data for this compound

| Atom | ¹H Chemical Shift (δ, ppm) | Multiplicity | ¹³C Chemical Shift (δ, ppm) |

|---|---|---|---|

| C=O | - | - | ~166-168 |

| C-1 | - | - | ~135-140 |

| C-2 | - | - | ~148-152 |

| C-3 | ~8.2-8.4 | d | ~128-132 |

| C-4 | - | - | ~90-95 |

| C-5 | ~7.9-8.1 | dd | ~130-134 |

| C-6 | ~7.6-7.8 | d | ~122-126 |

| NH₂ | ~7.5-8.0 | br s | - |

Note: Predicted values are based on typical substituent effects. Actual values may vary depending on solvent and experimental conditions. (d = doublet, dd = doublet of doublets, br s = broad singlet)

While 1D NMR provides substantial data, 2D NMR techniques offer definitive confirmation of the molecular structure by revealing correlations between nuclei.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would establish the connectivity of the aromatic protons. Cross-peaks would be observed between adjacent, or J-coupled, protons. For this compound, a key correlation would be seen between the proton at C-5 and the protons at C-3 and C-6, confirming their spatial proximity on the aromatic ring. sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence): This experiment maps protons to the carbons they are directly attached to. youtube.com The HSQC spectrum would show correlation cross-peaks between the ¹H signals for H-3, H-5, and H-6 and the ¹³C signals for C-3, C-5, and C-6, respectively. This allows for the unambiguous assignment of the protonated carbons in the ¹³C spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment is crucial for identifying long-range (2- to 3-bond) correlations between protons and carbons, which helps to piece together the entire molecular skeleton. emerypharma.com For instance, the amide protons (NH ₂) would show a correlation to the carbonyl carbon (C =O) and the C-2 carbon, confirming the position of the amide group. Furthermore, the H-3 proton would show correlations to C-1, C-2, and C-5, while the H-6 proton would correlate with C-1 and C-4, definitively locking in the 4-iodo and 2-nitro substitution pattern.

Vibrational Spectroscopy: Infrared (IR) and Raman Studies on Functional Group Signatures

Vibrational spectroscopy techniques, such as Infrared (IR) and Raman spectroscopy, are powerful tools for identifying the functional groups present in a molecule. nih.gov These methods are complementary, as a vibrational mode may be active in one technique but not the other, providing a more complete chemical picture. edinst.com

The IR spectrum of this compound is characterized by several key absorption bands. The N-H stretching vibrations of the primary amide group typically appear as two distinct bands in the region of 3400-3200 cm⁻¹. The strong absorption band corresponding to the C=O (amide I) stretch is expected around 1680-1650 cm⁻¹. The presence of the nitro group is confirmed by two strong bands: the asymmetric stretching vibration near 1550-1520 cm⁻¹ and the symmetric stretching vibration around 1350-1320 cm⁻¹. Aromatic C-H stretching vibrations are observed above 3000 cm⁻¹, while C=C ring stretching bands appear in the 1600-1450 cm⁻¹ region. The C-I stretching vibration is expected at a much lower frequency, typically in the far-IR region (below 600 cm⁻¹).

The Raman spectrum would complement this data. Aromatic ring vibrations, particularly the symmetric "ring breathing" mode, often produce strong Raman signals. scitepress.org The symmetric stretch of the nitro group is also typically Raman active.

Table 2: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Typical Intensity (IR) |

|---|---|---|---|

| Amide (N-H) | Symmetric & Asymmetric Stretch | 3400 - 3200 | Medium |

| Aromatic (C-H) | Stretch | 3100 - 3000 | Medium-Weak |

| Amide (C=O) | Stretch (Amide I) | 1680 - 1650 | Strong |

| Aromatic (C=C) | Ring Stretch | 1600 - 1450 | Medium |

| Nitro (NO₂) | Asymmetric Stretch | 1550 - 1520 | Strong |

| Nitro (NO₂) | Symmetric Stretch | 1350 - 1320 | Strong |

Mass Spectrometry: Fragmentation Pathways and Molecular Formula Validation

Mass spectrometry (MS) is used to determine the molecular weight of a compound and to gain structural insights from its fragmentation patterns upon ionization. wikipedia.org For this compound (C₇H₅IN₂O₃), the molecular ion peak [M]⁺• would be observed at an m/z (mass-to-charge ratio) corresponding to its molecular weight. High-resolution mass spectrometry can provide the exact mass, allowing for the validation of the molecular formula.

The fragmentation of this compound under electron ionization (EI) would proceed through several predictable pathways. The dissociation of energetically unstable molecular ions provides structural information. wikipedia.org Common fragmentation patterns for nitroaromatic compounds involve the loss of nitro-related groups. researchgate.net

Loss of Iodine: A prominent fragmentation pathway would be the cleavage of the C-I bond, resulting in a fragment ion [M-I]⁺.

Loss of Nitro Group: The loss of the nitro group as •NO₂ would lead to the formation of an [M-NO₂]⁺ ion. Sequential loss of •NO and then •CO is also a common pathway for nitroarenes.

Amide Group Cleavage: Cleavage of the C-C bond between the aromatic ring and the carbonyl group can lead to the loss of the •CONH₂ radical, generating a [M-CONH₂]⁺ ion. Alternatively, the formation of the benzoyl-type cation [C₆H₃I(NO₂)]CO⁺ is possible. Alpha-cleavage is a predominant fragmentation mode for amides, which can result in an ion at m/z = 44, corresponding to [CONH₂]⁺. miamioh.edu

Table 3: Predicted Mass Spectrometry Fragments for this compound

| Fragment Ion | Proposed Neutral Loss | Predicted m/z |

|---|---|---|

| [C₇H₅IN₂O₃]⁺• | - (Molecular Ion) | 291.9 |

| [C₇H₅N₂O₃]⁺ | •I | 165.0 |

| [C₇H₅IO]⁺ | •NO₂ | 247.9 |

| [C₆H₃I(NO₂)]⁺ | •CONH₂ | 247.9 |

X-ray Crystallography: Solid-State Structure and Intermolecular Interactions (e.g., Halogen Bonding, Hydrogen Bonding)

X-ray crystallography provides the most definitive structural information by determining the precise arrangement of atoms in the solid state. nih.gov Analysis of the crystal structure of this compound reveals its molecular conformation and the network of intermolecular interactions that dictate its crystal packing.

In the solid state, the molecule is expected to be largely planar. The primary intermolecular forces responsible for the supramolecular assembly are hydrogen bonding and halogen bonding.

Hydrogen Bonding: The amide group is an excellent hydrogen bond donor (N-H) and acceptor (C=O). It is highly probable that molecules of this compound form centrosymmetric dimers in the crystal lattice, linked by a pair of N-H···O hydrogen bonds between the amide groups of two molecules. These dimers can then be further connected into tapes or sheets through other weaker interactions. Strong intermolecular hydrogen bonds are often a main driving force for crystal packing. nih.gov

Chiroptical Spectroscopy (If Applicable to Chiral Derivatives of this compound)

Chiroptical spectroscopy techniques, such as circular dichroism (CD) and optical rotatory dispersion (ORD), are used to study chiral molecules. The parent compound, this compound, is achiral as it possesses a plane of symmetry and does not have any stereogenic centers. Therefore, it does not exhibit chiroptical properties. This section would only be applicable to the study of synthesized chiral derivatives of this compound, for which no studies are currently available.

Table of Compounds Mentioned

| Compound Name |

|---|

Computational and Theoretical Investigations of 4 Iodo 2 Nitrobenzamide

Quantum Mechanical Studies: Electronic Structure, Geometry Optimization, and Molecular Orbitals

Quantum mechanical studies are fundamental to understanding the intrinsic properties of a molecule like 4-iodo-2-nitrobenzamide. These computational methods allow for the detailed investigation of its electronic structure, the prediction of its most stable three-dimensional shape, and the characterization of its molecular orbitals, which govern its reactivity.

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying the electronic properties of molecules. nih.gov It offers a favorable balance between computational cost and accuracy, making it suitable for medium to large-sized molecules. DFT methods are used to determine the optimized geometry, electronic structure, and spectral properties of chemical systems. nih.govnih.gov

For this compound, DFT calculations would begin with geometry optimization . This process systematically alters the molecule's geometry to find the lowest energy conformation, corresponding to its most stable structure in the ground state. nih.gov The optimized structure provides key data on bond lengths, bond angles, and dihedral angles. nih.gov For instance, calculations on similar nitroimidazole-based compounds have shown how DFT can predict conformational landscapes, which can be influenced by the solvent environment. nih.gov

Once the optimized geometry is obtained, a range of electronic properties can be calculated. A crucial aspect is the analysis of the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a critical parameter for determining the molecule's chemical reactivity, kinetic stability, and optical properties. scispace.com A smaller gap suggests higher reactivity.

Another valuable application of DFT is the generation of a Molecular Electrostatic Potential (MEP) map . The MEP map illustrates the charge distribution across the molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. nih.gov For this compound, the MEP would likely show negative potential around the oxygen atoms of the nitro and amide groups, indicating sites susceptible to electrophilic attack, and positive potential near the amide hydrogens and the iodine atom's σ-hole, indicating sites for nucleophilic attack.

Natural Bond Orbital (NBO) analysis is another technique often used alongside DFT to understand intramolecular and intermolecular interactions, providing insights into charge transfer between donor and acceptor orbitals. nih.govresearchgate.net

| Parameter | Description | Common Selection |

|---|---|---|

| Functional | Approximation to the exchange-correlation energy. | B3LYP, ωB97XD, M06-2X |

| Basis Set | Set of mathematical functions used to build molecular orbitals. | 6-311++G(d,p), aug-cc-pVTZ |

| Solvent Model | Accounts for the effect of a solvent on the molecule's properties. | Polarizable Continuum Model (PCM), SMD |

| Calculation Type | Specifies the goal of the computation. | Geometry Optimization, Frequency Analysis, Single Point Energy |

Post-Hartree-Fock methods are a class of ab initio quantum chemistry methods developed to improve upon the Hartree-Fock (HF) method by explicitly including electron correlation, which the HF method only approximates. wikipedia.orgststephens.net.in The difference between the exact energy and the HF energy is known as the correlation energy. github.io Since electron correlation is significant in most systems, post-HF methods are crucial for achieving high accuracy, though they come at a greater computational cost. wikipedia.orgepfl.ch

Common post-Hartree-Fock methods include:

Møller-Plesset Perturbation Theory (MPn): This method treats electron correlation as a perturbation to the Hartree-Fock Hamiltonian. Second-order Møller-Plesset theory (MP2) is widely used as it often recovers 80-90% of the correlation energy and offers a good compromise between accuracy and cost. ststephens.net.in Higher-order methods like MP3 and MP4 provide further refinement.

Configuration Interaction (CI): CI methods construct the molecular wavefunction as a linear combination of the Hartree-Fock determinant and determinants generated by exciting electrons from occupied to virtual orbitals. While full CI is the exact solution within a given basis set, it is computationally prohibitive for all but the smallest molecules. ststephens.net.in Truncated CI methods, like CISD (including single and double excitations), are more practical.

Coupled Cluster (CC) Theory: CC theory is one of the most accurate and reliable post-HF methods. The coupled-cluster singles and doubles (CCSD) method is a standard, and the inclusion of perturbative triples, CCSD(T), is often considered the "gold standard" in computational chemistry for its high accuracy in calculating energies.

For this compound, these high-level methods could be used to benchmark the results from more economical DFT calculations. They would provide highly accurate values for properties like ionization potential, electron affinity, and the energies of electronic excited states, which are critical for understanding its photophysical behavior. nih.gov Given the computational expense, a common strategy is to perform geometry optimization at a DFT or MP2 level, followed by a single-point energy calculation using a more accurate method like CCSD(T). epfl.ch

Conformational Analysis and Potential Energy Surfaces of this compound

The biological activity and physical properties of a flexible molecule like this compound are highly dependent on its three-dimensional conformation. Conformational analysis aims to identify the stable conformers (local minima on the potential energy surface) and the energy barriers for interconversion between them (transition states).

The primary sources of flexibility in this compound are the rotation around two key single bonds:

The C-C bond connecting the benzamide (B126) group to the phenyl ring.

The C-N bond between the carbonyl group and the amide nitrogen.

Computational methods can map the Potential Energy Surface (PES) by systematically changing the dihedral angles associated with these rotations and calculating the energy at each point. For analogous nitroimidazole derivatives, studies have shown that the conformational landscape can change significantly when moving from the gas phase to an aqueous solution, highlighting the importance of including solvent effects in the calculations. nih.gov

For the parent compound, 4-nitrobenzamide, the planarity of the molecule is a key conformational feature. nih.gov In this compound, steric hindrance between the ortho-nitro group and the amide group, as well as potential intramolecular hydrogen bonding or other non-covalent interactions, will significantly influence the preferred conformation. A detailed PES scan would reveal the rotational barriers and the relative energies of different conformers, such as those where the amide group is planar or twisted relative to the aromatic ring. This information is vital for understanding how the molecule might fit into a biological receptor site.

Intermolecular Interactions: Theoretical Treatment of Halogen Bonds and Hydrogen Bonds

The crystal packing and interactions of this compound with biological targets are governed by non-covalent intermolecular forces. The most significant of these are expected to be hydrogen bonds and halogen bonds.

Hydrogen Bonds: The amide group (-CONH₂) in this compound contains both hydrogen bond donors (the N-H groups) and a hydrogen bond acceptor (the carbonyl oxygen). This allows the molecule to form strong N-H···O hydrogen bonds, which are a dominant interaction in the crystal structures of many amides, often leading to the formation of chains or dimers. nih.govresearchgate.net Computational studies can accurately model these interactions, calculating their binding energies and geometric parameters. chemrxiv.org

Halogen Bonds: A halogen bond is a non-covalent interaction between an electrophilic region on a halogen atom (in this case, iodine) and a nucleophilic site, such as a lone pair on an oxygen or nitrogen atom. wikipedia.org The iodine atom in this compound is a potent halogen bond donor. This arises from the phenomenon of a "σ-hole," a region of positive electrostatic potential on the halogen atom opposite to the C-I covalent bond. nih.gov

Theoretical calculations are essential for characterizing these interactions. Methods like DFT, particularly with functionals designed to handle non-covalent interactions (e.g., M06-2X, ωB97XD), can predict the geometry and strength of halogen bonds. nih.gov For this compound, a prominent C-I···O halogen bond between the iodine atom of one molecule and the nitro or carbonyl oxygen of a neighboring molecule is highly probable. nih.gov Symmetry-Adapted Perturbation Theory (SAPT) can be used to decompose the interaction energy into physically meaningful components like electrostatics, exchange, induction, and dispersion, revealing that halogen bonds are often dominated by electrostatic and dispersion forces. nih.govresearchgate.net

| Interaction Type | Donor | Acceptor | Typical Computed Energy (kcal/mol) |

|---|---|---|---|

| Hydrogen Bond | Amide N-H | Carbonyl O, Nitro O | -3 to -8 |

| Halogen Bond | Aromatic C-I (σ-hole) | Carbonyl O, Nitro O | -2 to -6 |

| π-π Stacking | Aromatic Ring | Aromatic Ring | -1 to -3 |

Reaction Mechanism Elucidation via Computational Chemistry

Computational chemistry is a powerful tool for elucidating reaction mechanisms, providing insights into transition states and intermediates that are often difficult to detect experimentally. scielo.br For this compound, a likely synthetic route is the amidation of 4-iodo-2-nitrobenzoic acid. This typically involves converting the carboxylic acid to a more reactive species, such as an acid chloride, followed by reaction with ammonia (B1221849).

A computational study of this reaction mechanism would involve:

Reactant and Product Optimization: Calculating the optimized geometries and energies of the reactants (e.g., 4-iodo-2-nitrobenzoyl chloride and ammonia) and the final product (this compound).

Transition State Searching: Locating the transition state (TS) structure for the key reaction step, which is the nucleophilic attack of ammonia on the carbonyl carbon of the acid chloride. TS searching algorithms identify the saddle point on the potential energy surface connecting reactants and products.

Activation Energy Calculation: The difference in energy between the transition state and the reactants gives the activation energy barrier, which determines the reaction rate.

Intrinsic Reaction Coordinate (IRC) Calculation: An IRC calculation maps the reaction pathway from the transition state down to the reactants and products, confirming that the identified TS correctly connects the desired species.

These calculations can also investigate potential side reactions. For instance, in a related synthesis of 4-iodo-3-nitrobenzamide (B1684207) using thionyl chloride, a side reaction forming 4-chloro-3-nitrobenzamide (B92726) was observed. google.com Computational modeling could predict the activation barriers for both the desired reaction and this undesired substitution, helping to rationalize experimental outcomes and optimize reaction conditions. scielo.br The enzymatic mechanism of action for some related compounds, such as the tumoricidal action of 4-iodo-3-nitrobenzamide, has also been investigated, revealing selective synthesis of active metabolites in malignant cells. nih.gov

Quantitative Structure-Property Relationships (QSPR) Modeling for Analogous Nitrobenzamide Compounds

Quantitative Structure-Property Relationship (QSPR) modeling is a computational technique used to build mathematical models that correlate the chemical structure of compounds with their physical, chemical, or biological properties. researchgate.netmdpi.com Instead of studying a single molecule, QSPR analyzes a series of analogous compounds to develop a predictive model.

For a series of nitrobenzamide compounds, a QSPR study could be developed to predict a property of interest, such as antioxidant activity, impact sensitivity, or antibacterial activity. nih.govnih.govjbclinpharm.org The process involves several key steps:

Data Set Collection: A dataset of nitrobenzamide derivatives with experimentally measured values for the property of interest is compiled.

Descriptor Calculation: For each molecule in the dataset, a large number of numerical "descriptors" are calculated. These descriptors quantify various aspects of the molecular structure and can be categorized as:

1D: Molecular weight, atom counts.

2D: Topological indices, connectivity indices.

3D: Molecular surface area, volume, shape indices.

Quantum Chemical: HOMO/LUMO energies, dipole moment, atomic charges.

Model Building: Statistical methods, such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms like Artificial Neural Networks (ANN), are used to build an equation that relates a subset of the calculated descriptors to the experimental property.

Model Validation: The predictive power of the model is rigorously tested using internal validation (e.g., cross-validation) and external validation (using a set of molecules not included in the model-building process). jbclinpharm.org

A validated QSPR model for nitrobenzamides could then be used to screen virtual libraries of novel compounds, predicting their properties without the need for synthesis and experimental testing, thereby accelerating the discovery of new molecules with desired characteristics. researchgate.netmdpi.com

| Descriptor Class | Example Descriptors | Information Encoded |

|---|---|---|

| Constitutional (1D) | Molecular Weight, Number of N atoms | Basic molecular composition |

| Topological (2D) | Wiener Index, Kier & Hall Connectivity Indices | Molecular branching and connectivity |

| Geometrical (3D) | Solvent Accessible Surface Area, Molecular Volume | Molecular size and shape |

| Quantum Chemical | HOMO/LUMO Energy, Dipole Moment, Mulliken Charges | Electronic structure and reactivity |

| Physicochemical | LogP (Lipophilicity) | Hydrophobicity/hydrophilicity |

Structure Activity Relationship Sar and Molecular Design Based on 4 Iodo 2 Nitrobenzamide Scaffolds

Exploration of Substituent Effects on Chemical Reactivity and Molecular Properties

The chemical reactivity and molecular properties of the 4-Iodo-2-nitrobenzamide scaffold are significantly influenced by its inherent substituents—the iodo and nitro groups—and can be further modulated by introducing additional functional groups. The nitro group at the ortho position is strongly electron-withdrawing, which impacts the acidity of the amide proton and the electron density of the aromatic ring. The iodo group at the para position is a large, polarizable halogen that can participate in halogen bonding, a significant non-covalent interaction in molecular recognition.

Studies on related nitrobenzamide derivatives have shown that the presence and position of electron-withdrawing groups like a nitro group can substantially affect biological activity. For instance, in a series of 2-chloro-4-nitrobenzamide derivatives, the combination of electron-withdrawing (NO2) and electron-donating (CH3) groups on different parts of the molecule was found to be highly favorable for inhibitory activity against certain enzymes. nih.gov This suggests that the electronic properties of the this compound ring are critical for its interactions.

The effect of modifying substituents on a benzamide (B126) scaffold can be summarized as follows:

| Substituent Position | Type of Group | Potential Effect on Molecular Properties |

| Ortho (Position 2) | Electron-Withdrawing (e.g., -NO2) | Increases acidity of amide N-H, influences ring electron density, potential for intramolecular hydrogen bonding. |

| Para (Position 4) | Halogen (e.g., -I) | Can participate in halogen bonding, influences lipophilicity, acts as a weak deactivating group. |

| Other Positions | Various | Introduction of alkyl, alkoxy, or other functional groups can modulate solubility, steric profile, and binding affinity. |

Design and Synthesis of Novel Benzamide Derivatives for Mechanistic Chemical Biology Studies

The this compound scaffold is a foundational structure for the synthesis of novel derivatives aimed at studying biological mechanisms. General synthetic strategies for benzamides typically involve the coupling of a substituted benzoic acid with an appropriate amine.

A common method is the activation of the carboxylic acid group of 4-iodo-2-nitrobenzoic acid, followed by reaction with a primary or secondary amine. This approach allows for the creation of a diverse library of N-substituted this compound derivatives. The synthesis can be achieved through various coupling reagents or by converting the benzoic acid to a more reactive acyl chloride. cyberleninka.ru

General Synthetic Scheme:

Step 1: Activation. 4-Iodo-2-nitrobenzoic acid is treated with a reagent like thionyl chloride (SOCl2) or a carbodiimide (e.g., EDC) to form a reactive intermediate.

Step 2: Amidation. The activated intermediate is reacted with a diverse range of amines (R-NH2) to yield the corresponding N-substituted this compound derivatives.

This synthetic versatility enables the exploration of how different substituents on the amide nitrogen affect the molecule's function, providing tools for mechanistic chemical biology. For example, attaching fluorescent tags, biotin, or photoreactive groups via the amide nitrogen can help in identifying cellular targets and understanding molecular pathways.

Computational Approaches in Structure-Activity Relationship Analysis (e.g., Molecular Docking for Ligand-Target Interactions in Preclinical Models)

Computational methods are indispensable for analyzing the SAR of this compound analogues. Molecular docking, a key computational technique, allows for the prediction of how these molecules might bind to the active site of a protein target.

In preclinical models, docking simulations can be used to:

Predict Binding Poses: Determine the most likely orientation of a this compound derivative within a target's binding pocket.

Estimate Binding Affinity: Calculate a scoring function to estimate the strength of the interaction, helping to prioritize which compounds to synthesize.

Identify Key Interactions: Visualize the specific interactions, such as hydrogen bonds, hydrophobic interactions, and halogen bonds, that stabilize the ligand-target complex.

Studies on other N-substituted benzamide derivatives have successfully used molecular docking to illustrate interactions with targets like histone deacetylases (HDACs). nih.gov These simulations showed that specific heteroatoms in the amide and substituents on the phenyl ring were critical for chelating with a key zinc ion in the enzyme's active site. nih.gov A similar approach applied to this compound derivatives would involve docking a library of virtual compounds into a target protein to understand how the iodo and nitro groups contribute to binding and to guide the design of more potent analogues.

Scaffold Hopping and Bioisosteric Replacement Strategies for this compound Analogues

Scaffold hopping and bioisosteric replacement are advanced molecular design strategies used to discover novel, patentable compounds with improved properties. uniroma1.it

Scaffold Hopping: This involves replacing the central benzamide core of this compound with a structurally different framework while aiming to maintain the original biological activity. nih.govresearchgate.net The goal is to preserve the spatial arrangement of the key pharmacophoric features (the iodo and nitro groups and the amide functionality) on a new, chemically distinct scaffold.

Bioisosteric Replacement: This strategy focuses on replacing specific functional groups with other groups that have similar physical or chemical properties, with the aim of enhancing the molecule's activity or pharmacokinetic profile. nih.govresearchgate.net

For the this compound scaffold, these strategies could be applied as follows:

| Original Group | Potential Bioisosteric Replacements | Rationale |

| Iodo (-I) | -Br, -Cl, -CF3, -CN | Modulate halogen bond strength, size, and electronic properties. |

| Nitro (-NO2) | -CN, -SO2CH3 | Replace with other strong electron-withdrawing groups to maintain electronic profile while altering other properties like metabolic stability. |

| Amide (-CONH-) | Reverse Amide, Thioamide, Tetrazole | Mimic the hydrogen bonding capabilities and geometry of the amide bond. |

These approaches allow for significant exploration of chemical space beyond simple derivatization, potentially leading to compounds with superior drug-like properties. nih.gov

Rational Design Principles for Modulating Molecular Recognition and Binding

The rational design of molecules based on the this compound scaffold involves a cyclical process of design, synthesis, and testing, guided by an evolving understanding of the SAR.

The key principles for modulating molecular recognition and binding include:

Structure-Based Design: When the 3D structure of a biological target is known, computational docking (as described in 6.3) can be used to design ligands that fit precisely into the binding site. This allows for the optimization of interactions, such as positioning the iodo group to form a strong halogen bond with a backbone carbonyl or placing the nitro group to interact with a polar residue.

Pharmacophore Modeling: A pharmacophore model can be developed based on the essential features of the this compound scaffold required for activity. This model would include a halogen bond donor (the iodine), a hydrogen bond acceptor/donor (the amide), and an electron-withdrawing region (the nitro group). New molecules can then be designed to match this pharmacophoric arrangement.

Property-Based Design: Modifications are made not only to improve binding affinity but also to optimize physicochemical properties like solubility, permeability, and metabolic stability. This involves strategies such as introducing polar groups to increase solubility or altering metabolically liable sites.

By integrating data from SAR studies, computational analysis, and bioisosteric replacement, researchers can rationally design next-generation compounds derived from the this compound scaffold with finely tuned molecular recognition capabilities.

Emerging Research Applications and Future Directions for 4 Iodo 2 Nitrobenzamide

4-Iodo-2-nitrobenzamide as a Building Block in Complex Heterocyclic Chemistry

Heterocyclic compounds form the backbone of a vast array of pharmaceuticals and biologically active molecules. nih.gov The structure of this compound offers multiple reactive sites, making it an ideal building block for constructing complex heterocyclic systems. The electron-withdrawing nature of the nitro group activates the aromatic ring for nucleophilic aromatic substitution, while the iodine atom provides a handle for transition-metal-catalyzed cross-coupling reactions. The benzamide (B126) moiety itself can participate in various cyclization reactions.

While direct literature on this compound's use is emerging, its potential can be inferred from analogous structures. For instance, iodo-derivatives of 2-aminobenzensulfonamide have been successfully used to synthesize 1,2,4-benzothiadiazine-1,1-dioxide, a key heterocyclic core. nih.gov Similarly, the synthesis of quinazolinones from 2-aminobenzamide (B116534) and benzoyl chlorides demonstrates a common cyclization strategy that could be adapted for derivatives of this compound. orientjchem.org The presence of both a nitro group and an iodine atom suggests that sequential, regioselective reactions could be employed. For example, the iodine could be used in a Suzuki or Sonogashira coupling reaction to introduce a new substituent, followed by reduction of the nitro group to an amine, which could then undergo intramolecular cyclization to form a nitrogen-containing heterocycle. This step-wise approach allows for the controlled construction of highly functionalized, multi-ring systems.

The potential synthetic pathways are summarized in the table below:

| Functional Group | Potential Reaction Type | Resulting Structure/Intermediate |

| Iodine | Palladium-catalyzed cross-coupling (e.g., Suzuki, Heck, Sonogashira) | Introduction of aryl, vinyl, or alkynyl substituents |

| Nitro Group | Reduction to an amine | Aniline derivative for subsequent cyclization |

| Amide | Intramolecular condensation, cyclization | Formation of fused heterocyclic rings (e.g., quinazolinones) |

| Aromatic Ring | Nucleophilic Aromatic Substitution (activated by nitro group) | Introduction of nucleophiles (e.g., O, N, S-based) |

This multifunctionality makes this compound a promising starting material for generating libraries of novel heterocyclic compounds for drug discovery and medicinal chemistry.

Role in the Development of Chemical Probes for Biological Systems (Focus on chemical mechanisms, not clinical efficacy)

Chemical probes are small molecules designed to interact with specific biological targets, enabling the study of their function within complex biological systems. The structural motifs within this compound make it an attractive scaffold for the development of such probes.

Halogenated benzamides and nitroaromatic compounds have already demonstrated utility in this area. For example, halogenated benzenesulfonamides have been designed as selective inhibitors of carbonic anhydrase isoforms, where the halogen atom helps to orient the molecule within the enzyme's active site to achieve selectivity. nih.gov In a similar vein, the iodine atom in this compound can act as a halogen bond donor, forming specific, directional interactions with electron-rich atoms (like oxygen or nitrogen) in a protein's binding pocket. This precise interaction can be leveraged to design highly selective probes.

Furthermore, iodo-nitroimidazole derivatives have been synthesized as radiosensitizing agents. nih.gov These compounds function by mimicking oxygen and "fixing" radiation-induced DNA damage in hypoxic cancer cells, acting as probes to study cellular responses to radiation. The nitro group in these molecules is crucial for their electron-accepting properties. The nitro group in this compound could similarly be exploited for its redox properties, potentially serving as a basis for probes that report on the redox state of a cell or participate in specific bio-reductive activation mechanisms. scielo.br Studies on other nitro benzamide derivatives have also shown that the number and orientation of nitro groups can be critical for efficient binding to enzyme targets, as demonstrated in molecular docking studies against inducible nitric oxide synthase (iNOS). researchgate.net

The chemical mechanisms underpinning the potential of this scaffold include:

Halogen Bonding: The iodine atom can form directional non-covalent bonds with Lewis bases in biological macromolecules, imparting high specificity.

Redox Activity: The nitro group can be reduced by specific enzymes (e.g., nitroreductases), allowing for targeted activation of the probe in certain cellular environments.

Photo-activation: The carbon-iodine bond is relatively weak and can be cleaved by light, opening possibilities for photo-activated probes or cross-linking agents.

Applications in Material Science and Supramolecular Chemistry Related to Halogenated Benzamides

Supramolecular chemistry involves the assembly of molecules into larger, ordered structures through non-covalent interactions. Halogen bonding, particularly involving iodine, has emerged as a powerful tool for directing this self-assembly process. nih.govbirmingham.ac.uk The iodine atom in this compound possesses a region of positive electrostatic potential known as a "sigma-hole" (σ-hole), which can interact strongly and directionally with electron-rich atoms. frontiersin.org

Research on isomeric N-(iodophenyl)nitrobenzamides has shown that the interplay between N-H···O hydrogen bonds (from the amide group) and iodo···nitro interactions dictates the formation of complex three-dimensional crystal structures. iucr.org In these systems, the iodine atom forms a stabilizing interaction with the oxygen atoms of the nitro group of an adjacent molecule. This halogen bond, in concert with traditional hydrogen bonding, can be used to design and construct novel crystalline materials with predictable architectures.

The key intermolecular interactions available to this compound are:

| Interaction Type | Donor | Acceptor | Role in Assembly |